Asparaginamide

Description

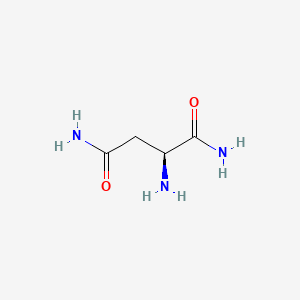

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLBDPPHINVUID-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158606-68-9 | |

| Details | Compound: Polyaspartamide | |

| Record name | Polyaspartamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158606-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40168294 | |

| Record name | Asparaginamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16748-73-5 | |

| Record name | Asparaginamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparaginamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P342G15XO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Asparaginamide Metabolism and Enzymatic Interactions

Asparagine Biosynthesis Pathways

Asparagine is primarily synthesized from aspartate through an amidation reaction. This process is catalyzed by the enzyme asparagine synthetase (ASNS) and requires energy supplied by ATP. While the core pathway is conserved, variations exist in the nitrogen donor utilized and the specific enzymes involved across different life forms.

Role of Asparagine Synthetase (ASNS) in Asparagine Production

Asparagine synthetase (ASNS) is the key enzyme responsible for the de novo synthesis of asparagine. It catalyzes the conversion of aspartate and glutamine to asparagine and glutamate (B1630785) in an ATP-dependent reaction. nih.govnih.gov In some organisms, ASNS can also utilize ammonia (B1221849) as an amide donor. pnas.orgebi.ac.uk Human ASNS is a cytoplasmic enzyme. prospecbio.com The enzyme is typically a homodimer, with two active sites in each subunit. ebi.ac.uk These active sites are functionally distinct, with one involved in glutamine hydrolysis (when glutamine is the nitrogen source) and the other in asparagine synthesis. ebi.ac.uk These two sites are separated by an intramolecular tunnel. ebi.ac.uk

In addition to its role in providing asparagine for protein synthesis, ASNS expression has been linked to the transition from the G1 to the S phase of the cell cycle. prospecbio.comatlasgeneticsoncology.org

ATP-Dependent Mechanisms in Asparagine Synthesis

The synthesis of asparagine by ASNS is an ATP-dependent process. The reaction mechanism involves the activation of the β-carboxyl group of aspartate by ATP, forming a β-aspartyl-AMP intermediate. nih.govebi.ac.uk This intermediate is stabilized within the enzyme's active site. nih.gov Subsequently, the amino group from glutamine (or ammonia) attacks the β-aspartyl-AMP intermediate, leading to the formation of asparagine, AMP, and pyrophosphate. nih.govnih.govwikipedia.org This ATP hydrolysis provides the necessary energy to drive the unfavorable amidation reaction.

In some organisms, particularly many bacteria, an alternative tRNA-dependent transamidation pathway exists for asparagine formation. pnas.orgpnas.org In this pathway, a non-discriminating aspartyl-tRNA synthetase misacylates tRNAAsn with aspartate. pnas.orgpnas.org The misacylated Asp-tRNAAsn is then converted to Asn-tRNAAsn by an amidotransferase, using glutamine as the amide donor. pnas.orgpnas.org This pathway is considered the sole route to translational asparagine biosynthesis in a majority of bacterial lineages and some archaeal lineages. pnas.org

Regulation of Asparagine Synthetase Expression and Function

ASNS expression and function are subject to complex regulatory mechanisms, particularly in response to cellular stress conditions like nutrient deprivation. In humans, ASNS activity is highly regulated, primarily through increased transcription from a single gene located on chromosome 7. nih.govphysiology.org

Amino acid limitation or an imbalanced dietary amino acid composition can activate the ASNS gene through the amino acid response (AAR) pathway. nih.govphysiology.org Similarly, endoplasmic reticulum (ER) stress also increases ASNS transcription via the PERK-eIF2-ATF4 arm of the unfolded protein response (UPR). nih.govphysiology.org Both the AAR and UPR pathways lead to increased synthesis of the transcription factor ATF4, which binds to specific enhancer elements within the ASNS gene promoter, thereby inducing ASNS transcription. nih.govphysiology.org

Research findings indicate that elevated ASNS protein expression is associated with resistance to asparaginase (B612624) therapy in certain cancers, such as childhood acute lymphoblastic leukemia (ALL). nih.govphysiology.org Studies have shown that while most normal cells up-regulate ASNS in response to substrate deprivation, ALL cells exhibit little or no such up-regulation, making them susceptible to asparagine depletion by asparaginase. nih.gov Conversely, increased ASNS expression in cancer cells can contribute to their proliferation and survival under nutrient-limiting conditions. nih.govmedsci.org For example, enhanced ASNS expression under glucose-deprived conditions has been shown to promote esophageal squamous cell carcinoma development, mediated by the NRF2-ATF4 axis. medsci.org

Studies on ASNS variants associated with Asparagine Synthetase Deficiency (ASNSD) have revealed that mutations in the ASNS gene can result in variant proteins with significantly reduced enzymatic activity or stability, leading to insufficient asparagine production. nih.gov For instance, specific ASNS variants showed a substantial reduction in activity compared to the wild-type enzyme (See Table 1). nih.gov

Table 1: Activity of Human ASNS Variants Associated with ASNSD nih.gov

| ASNS Variant | Reduction in Activity Compared to Wild-Type (%) |

| R49Q | 90 |

| G289A | 36 |

| T337I | 96 |

Data based on in vitro enzymatic analysis by detection of AMP production. nih.gov

In plants, ASNS is also a key enzyme in nitrogen metabolism, playing a role in nitrogen assimilation and distribution. mdpi.com Plant ASNS enzymes can be classified into different classes, and their expression can be regulated by exogenous nitrogen sources and diurnal rhythms. mdpi.com

Asparagine Catabolism and Degradation Pathways

Asparagine catabolism involves the breakdown of asparagine to provide carbon and nitrogen sources for cellular processes. Two primary enzymatic pathways are involved: hydrolysis by asparaginase and conversion through the ω-amidase pathway.

Asparaginase (ASNase) Activity and Hydrolysis of Asparagine

Asparaginase (ASNase), also known as L-asparagine amidohydrolase (EC 3.5.1.1), catalyzes the hydrolysis of asparagine into aspartate and ammonia. wikipedia.orgmdpi.comencyclopedia.pubbohrium.com This is the most extensively studied pathway for asparagine degradation. nih.gov

ASNase enzymes are found in a wide range of organisms, including microorganisms, plants, and vertebrates. encyclopedia.pub Bacterial ASNases, particularly from Escherichia coli and Erwinia chrysanthemi, have been widely studied and used. encyclopedia.pubbohrium.com E. coli produces two isoenzymes, type I and type II, which differ in their cellular location and properties. encyclopedia.pubbohrium.com Type II ASNase is known for its higher specificity for asparagine. encyclopedia.pub

The hydrolysis reaction catalyzed by ASNase involves two main steps. encyclopedia.pub The first step involves the activation of a nucleophilic residue in the enzyme, which then attacks the amide carbon atom of asparagine, forming a β-acyl-enzyme intermediate. encyclopedia.pub The second step involves the attack of a water molecule on the ester carbon of the intermediate, releasing aspartic acid and ammonia. encyclopedia.pub

ASNase activity is commonly measured by quantifying the amount of ammonia produced during the enzymatic reaction. mdpi.com Studies have characterized the optimal conditions for ASNase activity from various sources, including optimal pH and temperature ranges. mdpi.com

The ω-Amidase Pathway in Asparagine Conversion

Another pathway for asparagine catabolism involves its transamination followed by the action of ω-amidase. nih.govresearchgate.net In this pathway, asparagine is first transaminated to α-ketosuccinamate (KSM). nih.govresearchgate.netnih.gov This transamination reaction is catalyzed by asparagine aminotransferases, such as serine:glyoxylate aminotransferase (AGT1) in plants. researchgate.netoup.comoup.com

Subsequently, α-ketosuccinamate is hydrolyzed by ω-amidase (omega-amidodicarboxylate amidohydrolase, EC 3.5.1.3) to produce oxaloacetate and ammonia. nih.govresearchgate.netnih.govoup.comnih.gov This pathway is present in various organisms, including mammals and plants. nih.govresearchgate.net In mammalian liver mitochondria, a significant portion of asparagine can be degraded via this route. nih.gov

The ω-amidase pathway is considered irreversible and can play a role in anaplerosis by contributing four-carbon units (oxaloacetate) to the TCA cycle. nih.gov Research has identified the enzyme responsible for ω-amidase activity in different organisms and characterized its substrates. researchgate.netnih.gov Studies in Arabidopsis have shown that ω-amidase is metabolically linked to asparagine transamination and that mutations in the gene encoding this enzyme can lead to an accumulation of intermediates like α-ketosuccinamate. researchgate.net

Direct and Indirect Influence of Asparaginamide on Key Metabolic Enzymes

This compound, due to its structural resemblance to asparagine, can potentially influence the activity of enzymes that bind to or metabolize asparagine. This influence can be direct, through binding to the enzyme's active site, or indirect, by affecting substrate availability or downstream metabolic pathways.

Modulation of Asparaginase Activity

Asparaginase (ASNase) is an enzyme that hydrolyzes asparagine to aspartate and ammonia nih.gov. This enzymatic activity is crucial in various biological contexts, including nitrogen metabolism and therapeutic applications nih.govuwo.ca. Given the structural similarity between this compound and asparagine, this compound could potentially interact with asparaginase.

Research suggests that this compound can influence enzymatic activity. One study indicated that this compound has been shown to have a hypoglycemic effect in vitro by inhibiting the activity of asparagine synthetase and asparagine-linked enzymes biosynth.com. While this directly mentions asparagine synthetase and asparagine-linked enzymes, it hints at the potential for this compound to act as an inhibitor or modulator of enzymes involved in asparagine metabolism.

Further research into the specific binding affinity and kinetic effects of this compound on different types of asparaginase (e.g., bacterial, plant, or mammalian) would be necessary to fully elucidate this interaction.

Interaction with Asparagine-Linked Enzymatic Systems

Asparagine plays a significant role in asparagine-linked glycosylation (N-linked glycosylation), a critical post-translational modification of proteins wikipedia.orgunisciel.fr. This process involves the enzymatic transfer of a carbohydrate chain to the amide nitrogen of an asparagine residue within a specific consensus sequence (Asn-X-Ser/Thr, where X is any amino acid except proline) wikipedia.orgunisciel.fr. Enzymes involved in this pathway include oligosaccharyltransferase and various glycosidases and mannosidases involved in the processing of the glycan chain wikipedia.orgunisciel.fr.

This compound, possessing an amide group similar to that of asparagine, could potentially interact with these asparagine-linked enzymatic systems. While direct evidence of this compound being a substrate for N-linked glycosylation is limited, its presence could theoretically interfere with this process. This interference could occur through competitive inhibition of enzymes that recognize asparagine residues or by being incorporated into peptides and affecting their recognition by glycosylation machinery.

Studies on synthetic peptides containing this compound could provide insights into its potential to act as an alternative substrate or inhibitor in N-linked glycosylation reactions. Research into the impact of this compound on the activity of enzymes like oligosaccharyltransferase or downstream glycan processing enzymes would be valuable in understanding its full influence on asparagine-linked enzymatic systems.

Furthermore, asparagine residues are also involved in other enzymatic processes and protein functions, such as deamidation, which can affect protein structure and function nih.gov. The potential for this compound to participate in or interfere with such reactions catalyzed by various enzymes warrants further investigation.

Here is a table summarizing some key enzymes related to asparagine metabolism that could potentially interact with this compound:

| Enzyme Name | EC Number | Function | Potential Interaction with this compound |

| Asparagine Synthetase | 6.3.5.4 | Synthesizes asparagine from aspartate | Potential inhibitor or substrate analog biosynth.com |

| Asparaginase | 3.5.1.1 | Hydrolyzes asparagine to aspartate & ammonia | Potential substrate or inhibitor |

| Oligosaccharyltransferase | 2.4.1.119 | Catalyzes N-linked glycosylation | Potential interference or alternative substrate |

| Aspartate Aminotransferase | 2.6.1.1 | Involved in aspartate metabolism | Indirect influence through metabolic pathways |

Note: The interactions listed for this compound are potential based on structural similarity and known enzymatic pathways of asparagine; further specific research is needed to confirm these interactions.

Asparaginamide in Cellular Regulation and Functional Biology

Modulation of Cellular Amino Acid Homeostasis

Maintaining a stable intracellular pool of amino acids is vital for cell survival, growth, and function. Asparagine plays a significant role in this homeostasis, interacting closely with other amino acids, particularly glutamine and aspartate, and influencing amino acid transport systems. mdpi.comphysiology.orgportlandpress.com

Interplay with Glutamine and Aspartate Metabolic Cycles

Asparagine biosynthesis is directly linked to the metabolic cycles of glutamine and aspartate. ASNS utilizes glutamine as the source of the amide nitrogen group and aspartate as the carbon skeleton to synthesize asparagine. physiology.orgoup.comsmpdb.casigmaaldrich.com This enzymatic reaction also produces glutamate (B1630785). physiology.orgoup.comsigmaaldrich.com

Data from studies on cancer cells illustrate this interplay:

| Precursor Availability | ASNS Activity | Intracellular Asparagine Levels | Cellular Outcome (under stress) | Source |

| High Glutamine, High Aspartate | High | High | Supports growth and survival | mdpi.combiorxiv.orgfrontiersin.org |

| Low Glutamine | Increased (via stress response) | Can be maintained if aspartate is available or transport is upregulated | Adaptation, survival (if sufficient) | mdpi.combiorxiv.orgnih.govresearchgate.net |

| ASNS Knockdown/Inhibition | Low | Low | Impaired growth, increased apoptosis | mdpi.comnih.govfrontiersin.org |

This table summarizes the critical link between the availability of asparagine precursors, ASNS activity, and the resulting cellular asparagine levels, which in turn influence cell fate, especially under metabolic stress.

Impact on Amino Acid Transport and Exchange Systems

Asparagine also influences the cellular uptake and efflux of other amino acids through its role as an exchange factor. portlandpress.comembopress.org Intracellular asparagine can be exchanged for extracellular amino acids, facilitating the import of essential or conditionally essential amino acids required for protein synthesis and other metabolic processes. mdpi.comembopress.org

Research indicates that intracellular asparagine levels regulate the uptake of specific amino acids, including serine, arginine, and histidine. mdpi.comembopress.org This exchange mechanism is crucial for maintaining intracellular amino acid pools and supporting cellular growth and proliferation. portlandpress.comembopress.org By influencing the availability of these amino acids, asparagine indirectly impacts downstream pathways such as mTORC1 signaling and nucleotide synthesis. embopress.org

Amino acid transporters, including those with L-asparagine transporter activity and asparagine/glutamine permease activity, are integral to regulating intracellular asparagine concentrations and facilitating these exchange processes. ontosight.ai The activity and expression of these transporters are tightly controlled and can be dysregulated in various physiological and pathological conditions. ontosight.ai

Engagement with Cellular Stress Response Pathways

Asparagine and its metabolism are deeply intertwined with cellular stress response pathways, enabling cells to adapt and survive under unfavorable conditions, such as nutrient deprivation and endoplasmic reticulum (ER) stress. physiology.orgmdpi.commedsci.orgnih.govfrontiersin.org

Asparagine-Mediated Regulation of Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved pathway activated by various stresses, including amino acid deprivation and ER stress. physiology.orgnih.govembopress.org A key event in the ISR is the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis but also to the enhanced translation of specific mRNAs, including that of the transcription factor ATF4. physiology.orgnih.govembopress.org

ATF4 plays a central role in the adaptive response to stress, upregulating the expression of genes involved in amino acid metabolism, including ASNS. physiology.orgnih.govembopress.org Increased ASNS expression leads to elevated asparagine synthesis, which is crucial for cellular adaptation during the ISR. physiology.orgnih.govfrontiersin.org Asparagine production mediated by ASNS is required for maintaining protein translation and supporting cell cycle progression under stress conditions. nih.gov

Studies have shown that asparagine depletion can activate the ISR via the eIF2α kinase GCN2, which senses uncharged tRNAs that accumulate during amino acid scarcity. frontiersin.orgelifesciences.orgresearchgate.net Supplementation with asparagine can abrogate GCN2 activation, highlighting asparagine's role in signaling amino acid sufficiency and modulating the ISR. elifesciences.org

Influence on Unfolded Protein Response (UPR) Mechanisms

The Unfolded Protein Response (UPR) is another critical stress response pathway activated by the accumulation of misfolded proteins in the ER. physiology.orgnih.govfrontiersin.orgreactome.orgfrontiersin.org Similar to the ISR, the UPR involves the activation of signaling branches that aim to restore ER homeostasis. physiology.orgreactome.org One of these branches, the PERK-eIF2α-ATF4 pathway, overlaps with the ISR. physiology.orgfrontiersin.org

ER stress activates the PERK kinase, leading to eIF2α phosphorylation and subsequent increased translation of ATF4. physiology.orgfrontiersin.org ATF4 then upregulates the transcription of ASNS, linking ER stress to increased asparagine biosynthesis. physiology.orgnih.govfrontiersin.org This induction of ASNS expression by the UPR is observed in response to various ER stress-inducing agents. nih.gov

The increased asparagine synthesis mediated by the UPR-ATF4 axis is thought to contribute to cellular adaptation and survival under ER stress conditions, potentially by supporting protein folding or other protective mechanisms. embopress.org Research in endothelial cells, for instance, demonstrated that asparagine was crucial in glutamine-deprived conditions to suppress ER stress and restore protein synthesis. embopress.org

Cellular Adaptations to Nutrient Depletion

For example, studies in esophageal squamous cell carcinoma cells showed that ASNS expression was enhanced under glucose-deprived conditions, promoting cell proliferation and migration under nutrient stress. medsci.org This adaptation was linked to the upregulation of the NRF2-ATF4 axis, which promoted ASNS expression. medsci.org Similarly, in pancreatic cancer cells, differential integrated stress response and asparagine production were found to drive symbiosis and therapy resistance, highlighting the adaptive significance of asparagine in challenging tumor microenvironments. nih.gov

Table: Key Enzymes and Pathways Involved in Asparagine Metabolism and Stress Response

| Component | Role | Associated Pathways | Regulation |

| Asparagine Synthetase (ASNS) | Catalyzes asparagine synthesis from aspartate and glutamine. | Asparagine biosynthesis, Glutamine/Aspartate metabolism | Upregulated by ATF4, ISR, UPR, nutrient depletion. physiology.orgmedsci.orgbiorxiv.orgnih.govfrontiersin.org |

| ATF4 | Transcription factor regulating genes involved in amino acid metabolism and stress response. | ISR, UPR, Amino acid response | Translation enhanced by eIF2α phosphorylation during stress. physiology.orgnih.govembopress.org |

| GCN2 | eIF2α kinase activated by uncharged tRNAs during amino acid deprivation. | ISR, Amino acid response | Activated by amino acid depletion. physiology.orgfrontiersin.orgelifesciences.orgresearchgate.net |

| PERK | eIF2α kinase activated by ER stress. | UPR, ER stress response | Activated by accumulation of unfolded proteins in ER. physiology.orgfrontiersin.org |

| Amino Acid Transporters | Facilitate uptake and efflux of amino acids, including asparagine. | Amino acid transport, Amino acid homeostasis | Influenced by intracellular asparagine levels and cellular needs. portlandpress.comembopress.orgontosight.ai |

This table summarizes the central players and their roles in the intricate network connecting asparagine metabolism with cellular stress responses and amino acid homeostasis.

Impact on Macromolecular Synthesis and Processing

The synthesis and processing of macromolecules, particularly proteins, are fundamental cellular processes. Asparaginamide's potential influence in this domain has been explored, albeit with specific focuses rather than broad implications across all aspects of macromolecular synthesis.

Role in Protein Translation Control

Protein translation, the process by which genetic information from messenger RNA (mRNA) is used to synthesize proteins, relies on the accurate charging of transfer RNA (tRNA) molecules with their cognate amino acids by aminoacyl-tRNA synthetases (aaRS) nih.govwikipedia.org. Asparagine, the related amino acid, is attached to its specific tRNA by asparaginyl-tRNA synthetase (AsnRS) for incorporation into polypeptide chains byjus.comuwo.capatsnap.com. Depletion of asparagine can inhibit protein synthesis nih.gov.

Based on the available research, there is no direct evidence presented in the provided sources that explicitly details a role for this compound itself in the direct control or regulation of protein translation machinery, such as ribosomes, tRNAs, or translation factors in the same manner as amino acids or specific regulatory molecules. The information primarily pertains to the role of asparagine in protein synthesis.

Involvement in Protein Disulfide Bond Formation

Protein disulfide bonds, formed between cysteine residues, are crucial for the correct folding, stability, and function of many proteins mdpi.comnih.gov. This process is facilitated by enzymes like protein disulfide isomerase (PDI) and, in bacteria, proteins like DsbB nih.govfrontiersin.org.

Research indicates a specific application of this compound related to protein disulfide bonds. This compound has been shown to be usable as a fluorescence probe for identifying disulfide bonds in proteins in transfection experiments nih.gov. While this highlights a utility of this compound as a tool in studying protein structure, it does not describe a direct enzymatic or structural role for this compound in the formation of these bonds under normal physiological conditions.

This compound's Influence on Cellular Proliferation and Senescence

Cellular proliferation, the process of cell growth and division, and senescence, the process of cellular aging, are tightly regulated biological phenomena. The impact of this compound and related compounds on these processes has been investigated, particularly in the context of cell growth.

Asparagine is known to promote cell proliferation, especially in cancer cells, by acting as an amino acid exchange factor that regulates the uptake of other amino acids crucial for growth and metabolism. The enzyme L-asparaginase, which hydrolyzes asparagine, is used therapeutically to inhibit the proliferation of certain cancer cells, such as those in acute lymphoblastic leukemia, by depleting the available asparagine pool. This depletion can lead to cell cycle arrest, particularly in the G0/G1 phase, and induce apoptosis.

While the effects of asparagine and L-asparaginase on cell proliferation and cell cycle are well-documented, direct research specifically on this compound's influence on these processes is less extensive in the provided sources. One study mentions this compound having a "cell repairing effect in elderly people", which could potentially be linked to processes counteracting senescence or promoting cellular health, but the underlying mechanisms are not detailed. This compound has also been mentioned in the context of cell proliferation assays for lymphoma cells, though the specific outcomes are not described in the available snippet.

Functional Roles and Mechanisms in Diverse Biological Systems

Beyond its potential intracellular effects, this compound may exert functional roles in interactions between organisms and within specific biological kingdoms, such as microbes and plants.

Microbial Interactions and Antimicrobial Biochemical Mechanisms

This compound has been reported to possess antimicrobial properties. Specifically, it has been found to inhibit the growth of bacteria in vitro experiments nih.gov. This suggests a potential role in microbial interactions or as a compound with therapeutic implications against bacterial infections.

Related research on L-asparaginase highlights its antimicrobial activity against a range of bacteria and fungi. The proposed mechanism often involves the depletion of asparagine, which is essential for the growth of certain microorganisms. Some studies also suggest that L-asparagine itself might exhibit antibacterial effects, possibly due to the formation of aspartate by bacterial asparaginase (B612624). While these findings pertain to related compounds, the direct report of this compound's in vitro antibacterial activity nih.gov indicates a specific effect of the this compound molecule itself.

Plant Metabolic Pathways and Nitrogen Cycling

In plants, asparagine plays a critical role in nitrogen metabolism and transport. It is a major compound for the storage and long-distance transport of nitrogen throughout the plant, particularly from source to sink tissues. Asparagine is synthesized from aspartate and glutamine through the action of asparagine synthetase (AS), an enzyme central to nitrogen assimilation in higher plants. Asparagine levels in plants are influenced by factors such as light and nitrogen availability, reflecting its dynamic role in nitrogen allocation.

Roles in Other Non-Human Organismal Systems

This compound, the amide of aspartic acid, plays diverse roles in the cellular regulation and functional biology of various non-human organisms, particularly through its involvement in nitrogen metabolism and as a component or target in enzymatic reactions. While L-asparagine is a well-established amino acid with broad biological significance, including in protein synthesis and nitrogen transport, its amide form, this compound, is primarily discussed in the context of enzymatic activity, specifically the hydrolysis of asparagine by L-asparaginase. L-asparaginase (EC 3.5.1.1) catalyzes the hydrolysis of L-asparagine into aspartic acid and ammonia (B1221849). afjbs.com This enzymatic activity is widespread in bacteria, fungi, and plants, where it contributes to nitrogen assimilation and metabolism.

In bacteria, L-asparaginase is produced by numerous strains, including Lactobacillus rhamnosus, Streptomyces brollosae, Halomonas elongate, Pseudoradiation, Helicobacter pylori, Vibrio cholerae, Bacillus licheniformis, Rhizomucor miehei, and Enterobacter cloacae. afjbs.com Bacterial asparaginases are categorized into Type I and Type II based on their substrate affinity and cellular location. Type I enzymes are cytoplasmic with low affinity for both L-asparagine and L-glutamine, while Type II enzymes are located in the peripheral region with high affinity for L-asparagine and low affinity for L-glutamine. afjbs.com Research on Lactobacillus rhamnosus has shown that L-asparaginase production is influenced by pH and temperature, with optimal production observed at pH 6.5 and 35°C, yielding a specific activity of 99.137 IU/mg. afjbs.com

Filamentous fungi are also significant producers of L-asparaginase, with species from genera such as Aspergillus, Penicillium, and Fusarium commonly reported. scielo.br Studies on Aspergillus tamarii and Aspergillus terreus indicate that L-asparaginase production is subject to nitrogen regulation, with varying levels of activity depending on the nitrogen source provided in the culture medium. scielo.br For instance, A. terreus exhibited the highest L-asparaginase activity (58 U/L) when cultured in a medium containing 2% proline. scielo.br Conversely, the presence of glutamine and urea (B33335) as nitrogen sources resulted in the lowest enzyme production levels in both fungi. scielo.br This suggests that the availability and type of nitrogen source play a crucial role in regulating the expression of L-asparaginase in these organisms. scielo.br Endophytic fungi isolated from medicinal plants of the Asteraceae family have also demonstrated L-asparaginase-producing potential, with Fusarium proliferatum showing notable activity (0.492 unit/mL). nih.gov

In plants, asparagine synthetase (AS) is a key enzyme in nitrogen metabolism, catalyzing the synthesis of asparagine from aspartate using glutamine or ammonium (B1175870) as a nitrogen source. nih.gov Asparagine serves as an important compound for nitrogen transport and storage in plants due to its high nitrogen-to-carbon ratio. nih.gov Studies in poplar (Populus simonii × P. nigra) have investigated the functional roles of different asparagine synthetase family members (PnAS1, PnAS2, and PnAS3). nih.gov These studies revealed that the expression of these genes varies in different tissues and is regulated by exogenous nitrogen sources and diurnal rhythms. nih.gov For example, PnAS1 and PnAS3 expression significantly increased under dark conditions, while PnAS2 expression increased in specific leaves under dark conditions. nih.gov Furthermore, PnAS3 was found to be more sensitive to exogenous glutamine, whereas PnAS1 and PnAS2 were more susceptible to exogenous ammonium nitrogen. nih.gov Asparagine's role in plants also extends to the formation of acrylamide, a potential carcinogen, through the Maillard reaction with reducing sugars during high-temperature processing of carbohydrate-rich foods like potatoes and cereals. researchgate.netrothamsted.ac.uk

While the term "this compound" is sometimes used interchangeably or in close relation to asparagine and L-asparaginase activity, particularly in the context of enzyme substrates or products, direct research focusing solely on the compound this compound itself in non-human organisms beyond its role in asparagine metabolism appears limited in the provided search results. However, the widespread presence and metabolic significance of L-asparaginase in bacteria, fungi, and plants underscore the importance of the asparagine-asparaginamide interconversion in the nitrogen balance and cellular functions of these organisms.

Below is a table summarizing some research findings related to L-asparaginase production in non-human organisms:

| Organism / Strain | Enzyme Activity / Production Level | Conditions / Notes | Source |

| Lactobacillus rhamnosus | 99.137 IU/mg (specific activity) | Optimal pH 6.5, 35°C | afjbs.com |

| Aspergillus terreus | 58 U/L | Cultured in 2% proline medium | scielo.br |

| Fusarium proliferatum | 0.492 unit/mL | Endophytic fungus from Asteraceae family plant | nih.gov |

| Poplar AS Gene | Tissue Expression | Regulation Factors | Notes | Source |

| PnAS1 | High in different tissues | Exogenous nitrogen, diurnal rhythm | Increased expression in dark, susceptible to NH4+ | nih.gov |

| PnAS2 | High in different tissues | Exogenous nitrogen, diurnal rhythm | Increased in L1 leaves in dark, susceptible to NH4+ | nih.gov |

| PnAS3 | High in different tissues | Exogenous nitrogen | Increased expression in dark, sensitive to Gln | nih.gov |

Synthetic and Analytical Methodologies in Asparaginamide Research

Chemical and Biocatalytic Synthesis of Asparaginamide and its Derivatives

The synthesis of this compound and its derivatives can be achieved through both chemical and biocatalytic approaches, each offering distinct advantages.

Biocatalytic Routes Utilizing Asparagine Synthase Systems

Biocatalytic synthesis of asparagine, the amino acid from which this compound is derived, primarily involves the enzyme asparagine synthetase (ASNS). ASNS catalyzes the ATP-dependent amidation of aspartate, using glutamine as the amide donor to produce asparagine and glutamate (B1630785). patsnap.comnih.govwikipedia.orgwikipedia.org This reaction occurs in most mammalian organs and is crucial for protein synthesis and nitrogen metabolism. patsnap.comwikipedia.org The enzyme typically functions as a homodimer, with distinct active sites for glutamine hydrolysis and asparagine synthesis linked by an intramolecular tunnel. wikipedia.orgebi.ac.uk The process begins with the activation of the aspartate carboxyl group by ATP, forming a β-aspartyl-AMP intermediate. nih.govwikipedia.org Ammonia (B1221849), generated from glutamine hydrolysis in the N-terminal domain, then attacks this intermediate to yield asparagine. nih.gov

Biocatalysis using asparagine synthetase presents a potential method for L-asparagine preparation, offering advantages such as a simple production process, lower equipment requirements, high efficiency, reduced energy consumption, and lower pollution compared to extraction from plants or chemical synthesis. frontiersin.org However, challenges such as low enzyme activity and the high cost of ATP have limited large-scale biocatalytic production. frontiersin.orgnih.gov Research efforts have focused on identifying novel asparagine synthetases with higher activity and developing ATP regeneration systems to overcome these limitations. frontiersin.orgnih.govnih.gov For instance, a study explored the use of a novel asparagine synthetase (LsaAS-A) from Mycobacterium gordonae coupled with a class III polyphosphate kinase 2 from Deinococcus ficus (DfiPPK2-Ⅲ) for ATP regeneration, demonstrating improved L-asparagine synthesis yields under fed-batch conditions. frontiersin.orgnih.gov

Synthetic Routes to N-Acryloyl this compound (NAAAM) and Related Polymers

N-Acryloyl this compound (NAAAM) is a derivative of this compound that can be used as a monomer for the synthesis of polymers with potential applications, such as temperature-responsive materials. NAAAM can be synthesized by reacting acryloyl chloride with L-asparaginamide hydrochloride. researchgate.net

Polymers containing this compound moieties, such as poly(N-acryloylthis compound) (poly(NAAAM)), can be synthesized via controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.netrsc.org RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org Studies have investigated the synthesis of NAAAM homopolymers of variable chain length using RAFT polymerization to explore their properties in aqueous solutions, such as upper critical solution temperature (UCST) behavior. researchgate.net The synthesis of N-acryloyl amino acid monomers, including those related to this compound derivatives, can be achieved through reactions involving acryloyl chloride and the corresponding amino acid or amide. researchgate.netmdpi.com Careful control of reaction conditions, such as the dropwise addition of acryloyl chloride and avoiding excess reagent, is crucial to minimize byproduct formation. researchgate.net

Strategies for Incorporating this compound into Peptide Structures

Incorporating this compound into peptide structures is essential for synthesizing peptides and proteins that contain this residue. This is commonly achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). abyntek.com In SPPS, amino acid derivatives are sequentially added to a growing peptide chain anchored to a solid support. When incorporating asparagine (or this compound), strategies must address potential side reactions.

One significant challenge is the susceptibility of asparagine residues to aspartimide rearrangement, particularly under basic conditions used for Fmoc removal in SPPS. biotage.combiotage.comchemrxiv.org This rearrangement involves the attack of the backbone amide nitrogen on the side-chain carbonyl group, forming a five-membered aspartimide ring, which can then hydrolyze to a mixture of the native aspartyl peptide and the rearranged isoaspartyl peptide. biotage.combiotage.com This side reaction is mass-neutral and can be difficult to separate chromatographically. biotage.combiotage.com

To mitigate aspartimide formation during SPPS, several strategies have been developed:

Modification of Fmoc Removal Conditions: Using weaker bases like piperazine (B1678402) or adding additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine (B6355638) solution can help suppress aspartimide formation, although they may not eliminate it entirely. biotage.com

Alternative Side-Chain Protection: Employing bulkier protecting groups for the aspartic acid side chain can sterically hinder the intramolecular attack leading to aspartimide formation. biotage.com

Using Protected Dipeptides: Incorporating pre-formed, protected dipeptides containing the asparagine residue can circumvent issues associated with coupling a single asparagine amino acid. biotage.com

Chemical Ligation: In chemical ligation approaches for protein synthesis, aspartimide formation can also occur. chemrxiv.org Strategies to limit this include restricting ligation temperature and reaction times, changing buffer systems (e.g., using HEPES instead of phosphate (B84403) buffer), and employing temporary protection of the backbone nitrogen. chemrxiv.org

Mitigation of Dehydration Byproducts in this compound-Containing Peptide Ligation

Dehydration of the asparagine side-chain amide to form β-cyano alanine (B10760859) is a known side reaction that can occur during the activation of asparagine in peptide synthesis, particularly when using coupling reagents that activate the carboxyl group. nih.gov This byproduct formation can reduce the yield and purity of the desired this compound-containing peptide.

Research into peptide ligation strategies, including those under prebiotic conditions, has also encountered challenges with this compound. For example, studies on chemoselective aminonitrile coupling in water have shown that while this compound can form peptides, it may also undergo facile hydrolysis, leading to lower yields and the formation of byproducts like N-acetylglycinamide. acs.orgnih.gov Optimizing reaction conditions, such as pH and temperature, is crucial to favor the desired ligation over side reactions like dehydration or hydrolysis. acs.orgnih.gov Using side-chain protected asparagine derivatives with appropriate activation methods can also help minimize dehydration during coupling in SPPS. nih.gov

Advanced Spectroscopic and Chromatographic Characterization

Characterization of this compound and its derivatives, especially in complex mixtures like peptide synthesis products or biological samples, relies on advanced spectroscopic and chromatographic techniques.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique widely used for the separation, identification, and quantification of small molecules and peptides, including this compound and its related compounds. waters.comnih.govnih.govmdpi.com UPLC offers improved chromatographic resolution and speed compared to traditional HPLC, while tandem mass spectrometry (MS/MS) provides highly specific detection and structural information through fragmentation patterns. waters.comresearchgate.net

UPLC-MS/MS has been applied in various contexts involving this compound:

Peptide Mapping and Post-Translational Modification Analysis: UPLC-MS/MS is used to characterize peptides and identify post-translational modifications, such as deamidation of asparagine residues within proteins. waters.com Deamidation of asparagine results in a mass shift that can be detected by MS, and UPLC can separate the native peptide from its deamidated isoforms. waters.com MS/MS fragmentation patterns help confirm the identity of the modified peptides and the site of modification. waters.comresearchgate.net

Quantification in Biological Samples: UPLC-MS/MS methods have been developed for quantifying asparagine and aspartic acid in biological matrices like plasma, which is relevant for monitoring enzymatic activity, such as that of L-asparaginase. nih.govnih.gov These methods typically involve sample preparation steps like protein precipitation followed by UPLC separation and MS/MS detection using specific multiple reaction monitoring (MRM) transitions for asparagine and aspartic acid. nih.govnih.gov

Analysis of Reaction Mixtures: UPLC-MS/MS is invaluable for analyzing reaction mixtures from chemical and biocatalytic synthesis of this compound and its derivatives, allowing for the identification of products, intermediates, and byproducts. This helps in optimizing reaction conditions and assessing product purity. mdpi.com For example, LC-MS/MS has been used to quantify acrylamide, a related compound, in studies involving asparaginase (B612624) activity. mdpi.com

The high sensitivity, specificity, and speed of UPLC-MS/MS make it an indispensable tool in this compound research, from fundamental synthesis studies to the analysis of complex biological systems. waters.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound and related compounds in various matrices. Due to its versatility and sensitivity, HPLC is crucial for monitoring reaction progress in synthetic studies, analyzing purity, and quantifying this compound in biological or complex samples.

While specific studies focusing solely on the HPLC analysis of this compound are less prominent in the provided search results compared to its related amino acid, asparagine, the methodologies applied to asparagine are highly relevant. HPLC methods have been developed for the analysis of asparagine enantiomers, often employing chiral stationary phases like Astec® CHIROBIOTIC® T columns sigmaaldrich.com. These methods typically utilize mobile phases consisting of mixtures of water and organic solvents, such as ethanol (B145695), with UV detection at wavelengths around 205 nm sigmaaldrich.com.

A critical comparison of HPLC with colorimetric methods for quantifying L-asparaginase activity highlights HPLC's precision in simultaneously monitoring both substrate consumption (asparagine) and product formation (aspartic acid and ammonia), allowing for a comprehensive mass balance analysis nih.gov. This demonstrates the power of HPLC not just for quantifying a single compound but for tracking metabolic transformations involving related components. In some instances, HPLC has been used in the analysis of this compound-containing peptides, such as N-acetylglycylthis compound, sometimes employing chiral columns and UV detection at wavelengths like 280 nm ucl.ac.uk.

Challenges in HPLC analysis of compounds like asparagine and citrulline, which possess similar chemical characteristics, have been addressed by optimizing column types and mobile phase conditions to achieve sufficient peak resolution nih.gov. Techniques involving the adjustment of ureide ratios as internal standards have been reported to enable both qualitative and quantitative analysis of co-eluting compounds like asparagine and citrulline using reverse-phase C18 columns nih.gov.

Colorimetric and Enzymatic Activity Assays for Related Metabolic Components

Colorimetric and enzymatic assays are valuable tools for quantifying this compound or, more commonly, monitoring the activity of enzymes that metabolize related compounds, such as asparaginase which acts on asparagine. These assays often rely on detecting products of enzymatic reactions, such as ammonia or aspartic acid.

Asparaginase activity assays frequently employ colorimetric or fluorometric methods to measure the hydrolysis of L-asparagine into L-aspartate and ammonia abcam.comabcam.cn. Coupled enzymatic reactions are often used, where the aspartic acid produced is converted into a detectable chromophore or fluorophore abcam.comabcam.cn. For instance, some kits provide a simple, direct, and automation-ready procedure for measuring asparaginase activity by detecting the aspartic acid indirectly colorimetrically at 570 nm or fluorescently at Ex/Em = 535/590 nm using a coupled enzymatic reaction abcam.comabcam.cn.

Another approach for quantifying related metabolic components involves assay kits designed to measure L-asparagine, L-glutamine, and ammonia, which are relevant as precursors in certain processes or as components in biological samples megazyme.com. These kits often utilize enzymatic reactions coupled with colorimetric detection methods.

However, it is important to note the limitations of traditional colorimetric methods for enzyme activity quantification. Studies comparing colorimetric methods (such as Nessler, L-aspartic acid β-hydroxamate (AHA), and indooxine) with HPLC for asparaginase activity have shown that colorimetric methods can either overestimate or underestimate activity compared to HPLC, which is considered more precise due to its ability to monitor both substrate and product nih.gov. This highlights the need for careful method selection and validation, especially when analyzing complex biological samples where interfering substances can affect colorimetric readouts nih.govmdpi.com.

Computational Approaches for Molecular and Enzymatic Studies

Computational methods play a significant role in understanding the molecular properties of this compound and its interactions, particularly with enzymes. These approaches provide insights into conformational preferences, binding affinities, and dynamic behavior that are difficult to obtain through experimental methods alone.

Conformational Analysis and Isomerization Pathway Modeling

Modeling isomerization pathways helps in understanding how molecules transition between different conformational states. While specific studies on this compound isomerization pathways were not detailed, related work on amino acid diamides utilizes computational methods to represent backbone interactions and evaluate potential energies for biomolecular simulations researchgate.netresearchgate.net. Analysis of asparaginyl residues in proteins has also provided insights into preferred backbone conformations in different secondary structures, including beta-turns nih.gov.

Molecular Docking and Binding Affinity Predictions of Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or a related substrate) to a protein (such as an enzyme). This method helps in understanding the molecular basis of enzyme-substrate interactions and identifying key residues involved in binding.

Studies have utilized molecular docking to investigate the interaction of L-asparagine and L-glutamine with L-asparaginase enzymes from various sources nih.govabap.co.innih.gov. These studies aim to understand the binding mechanisms, identify active site residues involved in hydrogen bonding and hydrophobic interactions, and predict binding energies nih.govabap.co.innih.gov. For example, docking studies with L-asparaginase have shown high binding affinity with L-asparagine and L-glutamine, and have helped identify key residues in the binding cavities nih.gov. Predicted binding energies can provide a theoretical basis for the observed substrate specificity of enzymes abap.co.innih.gov. While direct docking studies with this compound as the ligand were not found, the methodology is directly applicable to predicting its potential interactions with enzymes that might process it or similar structures.

Molecular Dynamics Simulations for Structural and Functional Insights

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and biomolecular complexes over time. These simulations provide insights into conformational changes, protein flexibility, and the stability of enzyme-substrate interactions in a more realistic environment, often including solvent molecules.

MD simulations have been employed to study the conformational distribution of asparagine in different solvents researchgate.net. They have also been used to investigate the dynamics of L-asparaginase enzymes and their complexes with substrates like L-asparagine and L-glutamine nih.govnih.gov. These simulations can reveal conformational changes in the enzyme upon ligand binding and provide information about the stability of the complex nih.gov. Furthermore, MD simulations can help elucidate the role of specific amino acid residues in enzyme catalysis and function, such as the role of conserved asparagine residues in enzyme activity nih.gov. By simulating the system over time, MD can capture transient interactions and conformational states that are not visible in static structures obtained from docking studies or crystallography.

Method Validation and Quality Control in Biochemical Analysis

Method validation and quality control are essential aspects of biochemical analysis to ensure the reliability, accuracy, and reproducibility of the results obtained. This is particularly critical when analyzing biological samples or when the results are used for regulatory purposes.

Method validation involves demonstrating that an analytical procedure is suitable for its intended purpose labmanager.comfda.goveuropa.eu. Key validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), lower limit of quantification (LLOQ), range, recovery, ruggedness, and robustness labmanager.comnih.gov. Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix, which is particularly important for complex biological samples containing proteins, lipids, and other endogenous substances labmanager.comfda.gov. Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range labmanager.com. Accuracy and precision evaluate how close the measured values are to the true value and the degree of variability among replicate measurements, respectively nih.gov.

Quality control procedures are implemented during routine analysis to monitor the performance of the validated method and ensure that it remains within acceptable limits fda.gov. This typically involves analyzing quality control samples (QCs) of known concentrations alongside study samples fda.govnih.gov.

In the context of this compound research and related enzymatic studies, method validation is crucial for ensuring the reliability of quantification of the compound itself or the accurate measurement of enzyme activity mdpi.com. For instance, validation of asparaginase activity assays in complex biological matrices like serum or whole blood is necessary to account for potential matrix effects and interfering factors mdpi.com. Regulatory guidelines, such as those from the ICH and EMA, provide detailed recommendations for bioanalytical method validation to support pharmacokinetic, toxicokinetic, bioavailability, and bioequivalence studies fda.goveuropa.eunih.gov. Adherence to these guidelines ensures the quality and consistency of analytical data.

Data Tables

While the search results provided detailed descriptions of methodologies and findings, explicit raw data tables for this compound analysis were not consistently present in a format suitable for direct extraction into interactive tables. However, based on the descriptions, a conceptual data table illustrating typical parameters for an HPLC method for asparagine (as a relevant example) and a table summarizing computational findings could be presented as static examples.

Table 1: Example HPLC Parameters for Asparagine Analysis (Based on sigmaaldrich.com)

| Parameter | Value |

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | Water:Ethanol (50:50) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 23 °C |

| Detector | UV, 205 nm |

| Injection Volume | 5 µL |

Table 2: Conceptual Summary of Computational Findings (Example for Enzyme-Substrate Interaction) (Based on nih.govabap.co.innih.gov)

| Enzyme Source | Substrate | Docking Score / Binding Energy (e.g., kcal/mol) | Key Interacting Residues | Computational Method(s) |

| E. coli Asparaginase | L-Asparagine | -160.89 kJ/mol (HEX 8.0.0) nih.gov | (Specific residues identified in studies) | Molecular Docking (HEX, PatchDock, FireDock) nih.gov |

| E. coli Asparaginase | L-Glutamine | -165.60 kJ/mol (HEX 8.0.0) nih.gov | (Specific residues identified in studies) | Molecular Docking (HEX, PatchDock, FireDock) nih.gov |

| Streptomyces iranensis Asparaginase | L-Asparagine | -4.6 kcal/mol (AutoDock Vina) abap.co.in | (Specific residues identified in studies) | Molecular Docking (CB-Dock, PyRx) abap.co.in |

Future Directions and Emerging Research Paradigms

Elucidation of Uncharted Biochemical Functions and Pathways

Emerging research suggests that asparaginamide may possess biochemical functions beyond its direct role in asparagine synthesis. Studies investigating the metabolic pathways in organisms like Streptococcus mutans have identified unusual C-terminal this compound moieties in potential specialized metabolites, indicating possible novel biosynthetic routes and functions for this compound-containing compounds. escholarship.org The precise roles of genes involved in the biosynthesis of these molecules, and the downstream biological implications of such this compound-modified metabolites, remain areas requiring further investigation. escholarship.org

Furthermore, research into amino acid derivatives highlights the potential for amidated amino acids, including this compound, to exhibit distinct biological activities compared to their parent amino acids. While some studies on collagen production in human dermal fibroblasts showed that this compound did not have a significant effect compared to glycinamide, this area of exploring the specific bioactivities of this compound itself, independent of its conversion to asparagine, represents a promising future direction. mdpi.com The potential for this compound to participate in or modulate other cellular processes, perhaps through as yet unidentified enzymatic reactions or non-enzymatic interactions, warrants deeper exploration.

Integration of Omics Technologies in this compound Metabolism Studies

The advent of high-throughput 'omics' technologies, including genomics, proteomics, and metabolomics, is revolutionizing the study of metabolic pathways and is increasingly being applied to understand asparagine and, by extension, this compound metabolism. isaaa.orgfrontiersin.orgbmrb.iomdpi.com

Metabolomics, which involves the comprehensive analysis of small molecules within a biological system, is particularly valuable for studying this compound metabolism. isaaa.orgbmrb.io By profiling the complete set of metabolites, researchers can gain insights into how this compound levels change in response to various physiological or pathological conditions, and how these changes correlate with alterations in other metabolic intermediates. isaaa.orgbmrb.iomdpi.comnih.govnih.gov For instance, metabolomics studies have been used to investigate the impact of asparagine deprivation in cells with Asparagine Synthetase Deficiency (ASNSD), revealing disruptions across a wide range of metabolites, including significant decreases in TCA cycle intermediates. nih.govnih.gov While these studies primarily focus on asparagine, the interconnectedness of this compound and asparagine metabolism suggests that metabolomic approaches can be powerful tools for understanding the dynamics of this compound under different conditions.

Genomics and proteomics approaches can complement metabolomics by providing information on the genetic and enzymatic machinery involved in this compound synthesis, degradation, and potential novel transformations. isaaa.orgfrontiersin.orgbmrb.iomdpi.com Genome-wide association studies have identified genes within the aspartate metabolism pathway that are associated with sensitivity to asparaginase (B612624), an enzyme that hydrolyzes asparagine to aspartic acid and ammonia (B1221849), indirectly highlighting the importance of this pathway and its related metabolites like this compound. nih.gov Future research can utilize these technologies to identify novel enzymes or transporters that specifically handle this compound, or to understand how genetic variations influence this compound levels and downstream effects.

The integration of these multi-omics datasets can provide a holistic view of this compound's role within complex biological networks, potentially uncovering previously unrecognized functions and pathways. nih.gov

Development of Advanced Research Probes and Tools Based on this compound

The development of specific and sensitive research probes and tools is crucial for dissecting the precise roles and interactions of this compound in biological systems. Chemical probes, which are well-characterized small molecules that can selectively interact with target proteins or pathways, are powerful instruments in chemical biology research. tocris.comcrick.ac.uk

Future directions in this compound research include the potential design and synthesis of this compound-based chemical probes. These probes could be designed to track this compound metabolism in real-time, identify proteins that bind to this compound, or selectively modulate enzymes involved in its metabolism or potential novel pathways. For example, fluorescently labeled this compound analogs could be developed to visualize its uptake, distribution, or incorporation into specific molecules within cells. biosynth.comnih.gov

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions on asparaginamide's mechanism of action?

- Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables. For example: "Does this compound (intervention) reduce acrylamide formation (outcome) in carbohydrate-rich foods (population) compared to thermal processing alone (comparison)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

- Methodological Tip: Conduct a systematic literature review using databases like PubMed or SciFinder, prioritizing primary sources that detail this compound’s enzymatic pathways or substrate specificity .

Q. How should researchers design experiments to assess this compound’s efficacy in reducing asparagine hydrolysis?

- Use controlled in vitro assays with standardized substrates (e.g., asparagine-rich dough models). Measure residual asparagine via HPLC or mass spectrometry and compare against negative controls (no enzyme) and positive controls (commercial asparaginase). Include triplicate trials to ensure reproducibility .

- Methodological Tip: Optimize reaction conditions (pH, temperature, incubation time) using a factorial design to identify synergistic effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ or EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values with corrections for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Perform meta-analysis to identify confounding variables (e.g., substrate purity, enzyme source, assay protocols). Validate findings using orthogonal methods (e.g., kinetic assays vs. fluorometric detection). Cross-reference raw datasets from public repositories like Zenodo to assess reproducibility .

- Methodological Tip: Use sensitivity analysis to quantify the impact of methodological variations (e.g., pH drift, cofactor availability) on observed outcomes .

Q. What strategies are effective for optimizing this compound’s stability in industrial-scale applications without compromising academic rigor?

- Employ protein engineering techniques (e.g., site-directed mutagenesis) to enhance thermostability. Validate structural changes via circular dichroism or X-ray crystallography . Use accelerated stability testing (e.g., Arrhenius model) to predict shelf-life under varying storage conditions .

- Methodological Tip: Integrate cheminformatics tools (e.g., molecular docking simulations) to predict enzyme-substrate interactions and guide mutagenesis .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies involving this compound?

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare. Document all experimental parameters (e.g., enzyme lot numbers, buffer compositions) using electronic lab notebooks . Include negative controls and blinded analysis to minimize bias .

Methodological Guidance for Data Interpretation

Q. What criteria should guide the selection of analytical techniques for quantifying this compound’s reaction intermediates?

- Prioritize techniques with high specificity and sensitivity (e.g., LC-MS/MS for low-abundance metabolites). Validate methods using spiked recovery experiments and compare against certified reference materials. Report limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers leverage multi-omics approaches to elucidate this compound’s broader biochemical impact?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.